Sodium dithiosalicylate

Description

Sodium dithiosalicylate (C₁₄H₈Na₂O₄S₂) is a sulfur-containing derivative of salicylic acid, formed by the combination of two sodium salicylate molecules with two sulfur atoms . It appears as a grayish-white hygroscopic powder, highly soluble in water, and lacks the violet reaction with iron perchloride characteristic of traditional salicylates . Historically, it was introduced as a therapeutic alternative to sodium salicylate, particularly for treating articular rheumatism and gonorrhoeal arthritis, with reported efficacy even in cases where sodium salicylate failed . Its advantages include reduced gastrointestinal side effects and absence of tinnitus or collapse risks .

Properties

CAS No. |

5795-98-2 |

|---|---|

Molecular Formula |

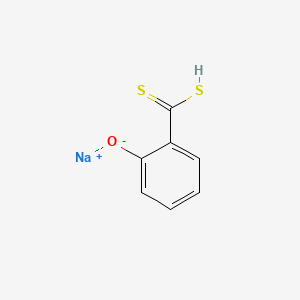

C7H5NaOS2 |

Molecular Weight |

192.2 g/mol |

IUPAC Name |

sodium;2-dithiocarboxyphenolate |

InChI |

InChI=1S/C7H6OS2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |

InChI Key |

LPOWFXPUCQABOD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)S)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dithiosalicylate can be synthesized through the reaction of thiosalicylic acid with sodium hydroxide. The reaction typically involves dissolving thiosalicylic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thiosalicylic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium dithiosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfonic acids, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

Sodium dithiosalicylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium dithiosalicylate involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the enzyme cyclooxygenase (COX), this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Sodium Salicylate

- Structure : Sodium salicylate (C₇H₅NaO₃) lacks the disulfide bridge present in sodium dithiosalicylate.

- Therapeutic Use : Both compounds are used in anti-inflammatory and antipyretic treatments. However, this compound demonstrated superior efficacy in resolving refractory rheumatism without inducing gastric distress or ototoxicity .

- Safety : Sodium salicylate is associated with health hazards (GHS08, GHS07), including gastrointestinal irritation and metabolic acidosis . This compound avoids these issues, likely due to its altered metabolic pathway .

Magnesium Dithiosalicylate

- Structure : Shares the dithiosalicylate anion but with magnesium as the counterion.

- Clinical Performance : In a controlled trial, magnesium dithiosalicylate showed comparable efficacy to aspirin in rheumatoid arthritis, with fewer side effects . This suggests that the dithiosalicylate moiety, rather than the cation, drives therapeutic benefits.

Dithiosalicylate Esters

Dimethyl-2,2'-dithiosalicylate and other ester derivatives (e.g., bis(2-methoxyethyl) ester) exhibit structural modifications that alter solubility and stability . For example:

| Compound | Solubility | Stability | Application |

|---|---|---|---|

| This compound | High | Hygroscopic | Therapeutics |

| Dimethyl-2,2'-dithiosalicylate | Moderate | Less hygroscopic | Coordination chemistry |

These esters are primarily used in synthesizing coordination complexes rather than direct therapeutic applications .

Comparison with Sulfur-Containing Analogues

Sodium Thiosulphate (Na₂S₂O₃)

Sodium Dihydroxydithiocyanate

Iron(II) Dithiosalicylate Complexes

This compound forms photo-thermally active iron(II) complexes, such as bis(dithiosalicylate) iron(II), which exhibit distinct UV-Vis and IR spectral profiles . These complexes are stable under thermal stress, with decomposition temperatures exceeding 160°C .

Comparison with Other Dithiolate Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.